N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide
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Overview
Description
N-((1R,5S)-3-Azabicyclo[310]hexan-6-yl)-2-fluoro-N-propylbenzamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclic core through a Norrish Type II photochemical reaction, followed by functionalization to introduce the fluoro and propylbenzamide groups . The reaction conditions often require precise control of temperature, light exposure, and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl)-2-fluoro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-Bicyclo[3.1.0]hexan-2-one
- (1R,5S)-Bicyclo[3.1.0]hexan-2-ol
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
Uniqueness
N-((1R,5S)-3-Azabicyclo[310]hexan-6-yl)-2-fluoro-N-propylbenzamide stands out due to its specific functional groups and the presence of a fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C15H19FN2O |
---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-fluoro-N-propylbenzamide |
InChI |
InChI=1S/C15H19FN2O/c1-2-7-18(14-11-8-17-9-12(11)14)15(19)10-5-3-4-6-13(10)16/h3-6,11-12,14,17H,2,7-9H2,1H3/t11-,12+,14? |
InChI Key |
SQAKXESHSDVYAU-ONXXMXGDSA-N |
Isomeric SMILES |
CCCN(C1[C@H]2[C@@H]1CNC2)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
CCCN(C1C2C1CNC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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